molecular formula C18H23N3O B5396538 (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide

货号 B5396538
分子量: 297.4 g/mol
InChI 键: HILKTVSLFWGXFO-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 belongs to a class of drugs called protein kinase inhibitors, which target specific enzymes that are involved in the growth and survival of cancer cells and immune cells.

作用机制

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and differentiation of B cells. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been shown to have potent anti-tumor activity in vitro and in vivo, with selective inhibition of BTK-dependent signaling pathways. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been shown to modulate the function of immune cells, including B cells, T cells, and natural killer cells, leading to enhanced anti-tumor immunity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has a favorable pharmacokinetic profile, with rapid absorption and distribution, and a long half-life, allowing for once-daily dosing.

实验室实验的优点和局限性

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has several advantages for use in lab experiments, including its potent and selective inhibitory activity against BTK, its favorable pharmacokinetic profile, and its ability to modulate the function of immune cells. However, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide also has some limitations, including its potential toxicity and off-target effects, which may require careful dose selection and monitoring in preclinical and clinical studies.

未来方向

There are several future directions for the development of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, including the evaluation of its efficacy in combination with other anti-cancer agents and immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide may also have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Further preclinical and clinical studies are needed to fully explore the therapeutic potential of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide.

合成方法

The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide involves a series of chemical reactions that start with the reaction of 3-tert-butyl-1H-pyrazole-5-carbaldehyde with methylamine to form the intermediate (3-tert-butyl-1H-pyrazol-5-yl)methylamine. The intermediate is then reacted with 3-phenylacryloyl chloride to yield (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide. The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been published in several scientific journals and is considered to be a reliable and reproducible method.

科学研究应用

(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been extensively studied in preclinical and clinical trials for the treatment of cancer and autoimmune diseases. In preclinical studies, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown potent inhibitory activity against several cancer cell lines, including lymphoma, leukemia, and solid tumors. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
In clinical trials, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been evaluated in patients with relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown promising results in these trials, with a favorable safety profile and significant anti-tumor activity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been evaluated in phase 1 trials for the treatment of autoimmune diseases, with encouraging results in patients with rheumatoid arthritis and lupus.

属性

IUPAC Name

(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)16-12-15(19-20-16)13-21(4)17(22)11-10-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILKTVSLFWGXFO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。